A-L-Idopyranose, pentaacetate

Übersicht

Beschreibung

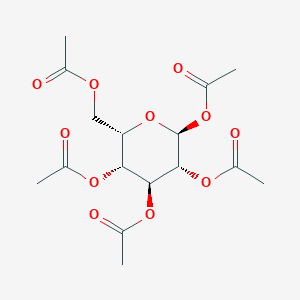

A-L-Idopyranose, pentaacetate is a derivative of pyranose . It has a molecular weight of 390.34 and a molecular formula of C16H22O11 . It is used in the synthesis of mucopolysaccharides .

Synthesis Analysis

The synthesis of A-L-Idopyranose, pentaacetate involves various methods, including the use of acid catalysts such as protonic acid and Lewis acid . Another method involves the use of imidazole to promote anomerization of β-D-glucose pentaacetate .Molecular Structure Analysis

The molecular structure of A-L-Idopyranose, pentaacetate is C16H22O11 . It has a molecular weight of 390.34 . The structure of the compound has been determined by X-ray analysis .Chemical Reactions Analysis

The anomerization of glycosides, such as the transformation of β-D-glucose pentaacetate to its α form, is a key chemical reaction involving A-L-Idopyranose, pentaacetate . This process involves the dissociation of the Cl-carbon atom to acetoxy group bond, leading to the formation of carbonium ions .Wissenschaftliche Forschungsanwendungen

Synthesis of Aldohexose-Derived Piperidine Nitrones

Specific Scientific Field

Application Summary

“A-L-Idopyranose, piperidine nitrones” are synthesized from “A-L-Idopyranose, pentaacetate” and used as precursors for piperidine iminosugars . These iminosugars have remarkable biological activities and have attracted considerable attention from synthetic organic chemists .

Methods of Application

The synthesis involves a six-step reaction sequence starting from readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose . The method is efficient and could be general for the synthesis of aldohexose-derived piperidine nitrones .

Results or Outcomes

The synthesis results in good overall yields of "A-L-Idopyranose, piperidine nitrones" . These nitrones are precursors of piperidine iminosugars, which are known for their remarkable biological activities .

Anomerization of β-D-Glucose Pentaacetate

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the anomerization of β-D-glucose pentaacetate . This process is important because different conformations can influence biological properties remarkably .

Methods of Application

The anomerization is promoted by imidazole and can proceed in both organic solvents and solid state at room temperature . This unprecedented mild anomerization in solid state may open a new promising way for stereoselective anomerization of broad glucosides and materials design in the future .

Results or Outcomes

The anomerization of β-D-glucose pentaacetate results in the α form, which has shown better performance in more applications like CO2 absorption and stimulation of insulin release .

Synthesis of Glucose Pentaacetate

Specific Scientific Field

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of glucose pentaacetate . This compound is an important intermediate for the synthesis of different types of glycosides .

Methods of Application

The synthesis involves esterification of glucose and acetic anhydride, using pyridine as the catalyst . The reaction is carried out at room temperature .

Results or Outcomes

The esterification of glucose and acetic anhydride results in glucose pentaacetate . This compound is an important intermediate for the synthesis of different types of glycosides .

Synthesis of Pseudo-Sugars

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of pseudo-sugars . Pseudo-sugars are compounds in which a ring-oxygen of a pyranoid sugar is replaced by a methylene group . They have been found to possess some biological activities due to their structural resemblance to natural sugars .

Methods of Application

The synthesis of pseudo-sugars involves a Diels-Alder reaction . The most accessible starting material for a synthesis of pseudo-sugars is endo-7-oxa-bicyclo[2.2.l]hept-5-ene-2-carboxylic acid, which is obtained by the Diels-Alder reaction of furan and acrylic acid .

Results or Outcomes

The synthesis results in a variety of pseudo-sugars . These compounds have been found to possess some biological activities due to their structural resemblance to natural sugars .

Synthesis of Glucosidase-Inhibitors

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of glucosidase-inhibitors . These inhibitors are structurally closely related to a true sugar and have been found to inhibit the growth of malignant or pathogenic cells .

Methods of Application

The synthesis involves a series of reactions starting from "A-L-Idopyranose, pentaacetate" . The method is efficient and could be general for the synthesis of glucosidase-inhibitors .

Results or Outcomes

The synthesis results in glucosidase-inhibitors . These inhibitors have been found to inhibit the growth of malignant or pathogenic cells .

Safety And Hazards

When handling A-L-Idopyranose, pentaacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-L-Idopyranose, pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)